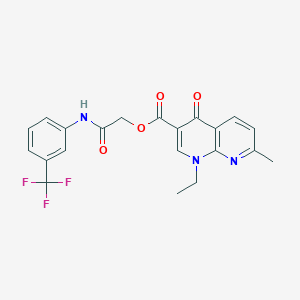

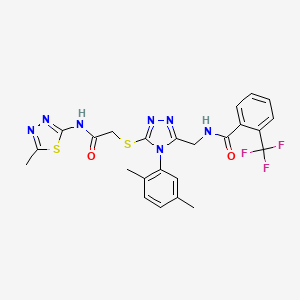

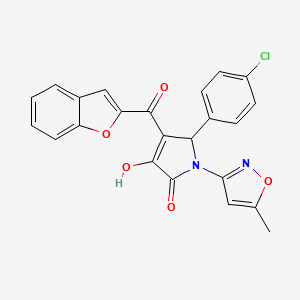

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis2. Protodeboronation of these esters is a key step in the synthesis process2. However, specific synthesis methods for 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of this compound is not readily available in the literature. However, it is known that the compound has a molecular formula of C23H18ClN3O23.Chemical Reactions Analysis

The specific chemical reactions involving 2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide are not readily available in the literature. However, indole derivatives, which this compound is a part of, are known to undergo a variety of reactions, including electrophilic substitution4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, indole derivatives, which this compound is a part of, are known to be crystalline and colorless in nature with specific odors4.Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis Techniques : A study by Cucek and Verček (2008) detailed the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating the utility of polyphosphoric acid in synthesizing indole derivatives, which are structurally related to the compound . This research outlines a methodological approach to synthesizing complex molecules that could be applied to the synthesis of "2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide" (Cucek & Verček, 2008).

Biological Activities

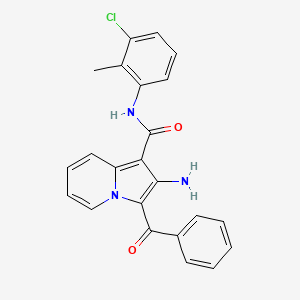

- Antituberculosis and Anticancer Properties : A significant study by Mahanthesha et al. (2022) on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed their excellent in vitro activities against tuberculosis, cancer, inflammation, and bacteria. Such findings underscore the potential therapeutic applications of structurally similar compounds, suggesting that "2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide" could also exhibit promising biological activities (Mahanthesha, Suresh, & Naik, 2022).

Antiviral and Antimicrobial Effects

- Anti-Influenza Virus Activity : Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their heterocyclic derivatives highlighted their significant antiviral activities against the H5N1 influenza virus. This study suggests that compounds with similar structural features may have potential as antiviral agents, indicating possible research applications for the compound in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature.

Future Directions

Given the limited information available on this specific compound, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could also be explored.

properties

IUPAC Name |

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-16(24)10-7-11-17(14)26-23(29)19-18-12-5-6-13-27(18)21(20(19)25)22(28)15-8-3-2-4-9-15/h2-13H,25H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQJJFTWUBTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)

![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)